Product packaging for hemoglobin Brockton(Cat. No.:CAS No. 116148-07-3)

hemoglobin Brockton

Cat. No.: B1166551
CAS No.: 116148-07-3
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Description

Hemoglobin Brockton is a naturally occurring, unstable variant of human hemoglobin characterized by a point mutation where alanine at position 138 of the beta-globin chain is replaced by proline (β138 (H16) Ala→Pro) . This mutation is located near the C-terminus of the beta-subunit, a critical region for maintaining the structural integrity of the hemoglobin molecule . Despite its structural instability leading to mild hemolytic anemia in carriers, biochemical analyses reveal that this compound possesses normal oxygen-binding properties, showing no disruption to the critical intersubunit bonds and salt bridges essential for function . X-ray crystallography data confirm that the structural consequences of the Ala→Pro substitution are highly localized to the immediate vicinity of the mutation site, primarily preventing the formation of a buried hydrogen bond with Val 134 beta, which is the likely cause of its instability . This unique combination of features—structural instability with preserved ligand-binding function—makes this compound an invaluable tool for researchers investigating protein stability, the molecular basis of hemolytic anemias, and the structure-function relationships within hemoglobin . It serves as a critical reagent in studies focusing on hemoglobin tetramer assembly, the role of specific amino acids in structural resilience, and the pathophysiology of unstable hemoglobin variants . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

116148-07-3

Molecular Formula

C16H10ClNO3

Synonyms

hemoglobin Brockton

Origin of Product

United States

Genetic and Molecular Basis of Hemoglobin Brockton

Globin Gene Loci and Transcriptional Regulation

Human hemoglobin is primarily composed of two alpha-like globin chains and two beta-like globin chains. The genes encoding these chains are organized into distinct clusters in the human genome.

The alpha-globin gene cluster is located on the short arm of chromosome 16 (16p13.3) and spans approximately 30 kilobases (kb). nih.govwikipedia.orggenecards.orgmdpi.com This cluster contains several loci, including the embryonic zeta (ζ) globin gene (HBZ), two functional alpha-globin genes (HBA1 and HBA2), and several pseudogenes. nih.govwikipedia.orggenecards.orgmdpi.com The coding sequences of HBA1 and HBA2 are identical, though they differ in their untranslated regions and introns. nih.govwikipedia.orgmdpi.com

The beta-globin gene cluster resides on the short arm of chromosome 11 (11p15.5). researchgate.net This cluster is larger than the alpha cluster and contains five functional genes arranged in order of their developmental expression: epsilon (ε) (HBE), two fetal gamma (Gγ and Aγ) (HBG2 and HBG1), delta (δ) (HBD), and beta (β) (HBB). researchgate.netehaweb.org

These gene clusters contain regulatory elements, including promoters and enhancers such as locus control regions (LCRs), that are crucial for the developmental and tissue-specific expression of the globin genes.

Globin gene expression undergoes precise developmental switching, ensuring that different hemoglobin compositions are produced during embryonic, fetal, and adult life to meet varying physiological demands, particularly for oxygen transport. ehaweb.orgnih.govnih.govcambridge.org

During embryonic development, the primary hemoglobin species include Hb Gower-1 (ζ₂ε₂) and Hb Portland (ζ₂γ₂). researchgate.net As development progresses, the site of erythropoiesis shifts, and fetal hemoglobin (HbF, α₂γ₂) becomes predominant during the fetal period. ehaweb.orgnih.govcambridge.org HbF has a higher affinity for oxygen, which facilitates oxygen transfer from the mother to the fetus. Around the time of birth, a switch occurs, and the expression of gamma-globin genes is significantly reduced, while the expression of beta-globin (HBB) and delta-globin (HBD) genes is activated, leading to the prevalence of adult hemoglobin A (HbA, α₂β₂) and a small amount of hemoglobin A₂ (HbA₂, α₂δ₂) in adults. ehaweb.orgnih.govcambridge.org This developmental switching is controlled at the transcriptional level through complex interactions involving regulatory elements and transcription factors. nih.govpnas.org

Hemoglobin TypeGlobin Chain CompositionDevelopmental StagePrimary Genes Involved
Hemoglobin Gower-1ζ₂ε₂EmbryonicHBZ, HBE
Hemoglobin Portlandζ₂γ₂EmbryonicHBZ, HBG1, HBG2
Hemoglobin F (HbF)α₂γ₂FetalHBA1, HBA2, HBG1, HBG2
Hemoglobin A (HbA)α₂β₂AdultHBA1, HBA2, HBB
Hemoglobin A₂ (HbA₂)α₂δ₂AdultHBA1, HBA2, HBD

HBA1/HBA2 (Alpha-like Globin) and HBB (Beta-like Globin) Gene Clusters

The HBB Gene Mutation Underlying Hemoglobin Brockton

This compound is classified as an unstable hemoglobin variant, resulting from a specific point mutation in the HBB gene. dynamed.comnih.govithanet.eufmshk.com.hk

The molecular defect in this compound involves a substitution at the 138th position of the beta-globin chain. nih.govdynamed.comnih.govithanet.eu At this position, the amino acid Alanine (B10760859) (Ala) is replaced by Proline (Pro). nih.govdynamed.comnih.govithanet.eu This amino acid change is a direct consequence of a point mutation in the HBB gene where the codon GCT, which codes for Alanine, is replaced by CCT, which codes for Proline. ithanet.eufmshk.com.hk This specific mutation is denoted as β138 (H16) Ala→Pro (GCT→CCT). nih.govdynamed.comnih.govithanet.eu The H16 notation indicates that this residue is located at the 16th position within the H alpha-helical segment of the beta-globin chain. dynamed.comnih.govithanet.eu

Proline is unique among the standard amino acids due to its cyclic structure, where the side chain is covalently bonded to the backbone nitrogen. oup.combiologists.com This structure imposes significant constraints on the polypeptide backbone conformation and, critically, lacks a backbone amide proton necessary for forming the hydrogen bonds characteristic of alpha-helices. oup.combiologists.com

Alpha-helices are a fundamental secondary structural element in proteins, including the globin chains, which are approximately 75% alpha-helical. dynamed.comoncohemakey.com The introduction of a proline residue within an alpha-helix typically disrupts the helical structure, often causing a kink or bend, unless it is located at the very beginning or end of the helix. oup.combiologists.com

In this compound, the substitution of Alanine with Proline at position β138, which is located within the H helix, disrupts the normal alpha-helical structure in this region. nih.govithanet.eufmshk.com.hk Specifically, this proline substitution is thought to prevent the formation of a buried hydrogen bond between Proline at position 138 and Valine at position 134 in the beta-globin chain. nih.govithanet.eufmshk.com.hk This disruption to the internal structure compromises the stability of the beta-globin subunit. nih.govithanet.eufmshk.com.hk The resulting unstable beta-globin chains have a propensity to denature and precipitate within red blood cells, forming inclusions known as Heinz bodies. dynamed.comoncohemakey.com The presence of Heinz bodies can damage the red blood cell membrane and lead to premature destruction of the cells, resulting in hemolytic anemia. dynamed.comoncohemakey.com While the mutation affects stability, this compound has been reported to exhibit normal oxygen-binding properties. nih.govithanet.eufmshk.com.hkresearchgate.net

Precise Nucleotide and Amino Acid Substitution: β138 (H16) Ala→Pro (GCT→CCT Point Mutation)

Inheritance Patterns and Genetic Modifiers

Hemoglobin variants, including unstable hemoglobins (B146990) like this compound, are typically inherited in an autosomal dominant pattern. fmshk.com.hkoncohemakey.comouh.nhs.uk This means that inheriting just one copy of the mutated HBB gene is sufficient to express the variant hemoglobin. Individuals heterozygous for the mutation will produce both normal hemoglobin A and this compound. The clinical severity can vary, often depending on the degree of instability of the variant and the proportion of abnormal hemoglobin present.

While the primary cause of this compound is the specific HBB gene mutation, the clinical phenotype can be influenced by genetic modifiers. These are other genetic factors that can interact with the primary mutation to alter the severity of the disorder. Examples of such modifiers in other hemoglobinopathies include the co-inheritance of alpha-thalassemia (which affects the production of alpha-globin chains) or genetic determinants that influence the persistence of fetal hemoglobin (HbF) expression in adulthood. ashpublications.orgmhi-humangenetics.orgmdpi.comehaweb.orgkp.dk The level of alpha-globin production relative to beta-globin production can impact the balance of globin chains, while higher levels of HbF can sometimes ameliorate the effects of beta-globin variants by forming functional hemoglobin tetramers (α₂γ₂). ehaweb.orgashpublications.orgehaweb.org Research into genetic modifiers in hemoglobinopathies is ongoing and highlights the complex genetic landscape that can influence disease presentation. mhi-humangenetics.orgmdpi.comehaweb.orgkp.dk

Genetic Locus/FactorType of Modifier (Potential)Mechanism (Potential)
Alpha-globin gene loci (HBA1/HBA2)Primary/SecondaryAffects α-globin production, influencing globin chain balance
Genes influencing HbF persistenceSecondaryAffects γ-globin production, influencing HbF levels
Other modifier lociSecondaryDiverse mechanisms influencing red cell parameters/function

Autosomal Dominant Transmission in Unstable Hemoglobinopathies

Unstable hemoglobin variants, including this compound, are predominantly inherited in an autosomal dominant manner fmshk.com.hkdynamed.commhmedical.comnih.gov. This means that an individual needs to inherit only one copy of the mutated HBB gene from a parent to be affected. Affected individuals are typically heterozygous for the mutation, possessing one normal HBB allele and one mutated allele mhmedical.com. The presence of the unstable beta-globin chain, even when co-expressed with normal beta-globin from the other allele, is sufficient to cause the clinical manifestations associated with the variant mhmedical.com. While autosomal dominant inheritance is the most common pattern, rare instances of homozygous or compound heterozygous cases involving unstable hemoglobin variants have been reported, particularly for more prevalent variants or in populations with higher rates of consanguinity dynamed.com.

De Novo Mutation Events and Familial Studies

A significant proportion of cases involving unstable hemoglobins, including this compound, can arise from de novo mutations fmshk.com.hkdynamed.com. A de novo mutation is a new mutation that occurs in the germ cell of a parent or in the early embryonic development of the affected individual, meaning it is not inherited from either parent researchgate.net. Familial studies are crucial in identifying whether a case is due to an inherited mutation or a de novo event. In families with a proband diagnosed with an unstable hemoglobin variant, testing of parents and other family members can reveal if the mutation is present in other relatives (inherited) or is a new occurrence in the proband fmshk.com.hk. For example, a study of a Spanish family with a girl diagnosed with this compound found that her parents and brother were hematologically normal, indicating that the disorder in the girl represented a new mutation dnai.orgtandfonline.com. Such studies highlight the importance of genetic analysis beyond the affected individual to understand the origin of the mutation and provide appropriate genetic counseling .

Gene-Gene Interactions: Co-inheritance with Thalassemia Alleles and Other Modifiers

Data regarding the prevalence of this compound and specific co-inheritance patterns are often derived from case reports and familial studies. Due to the rarity of individual unstable hemoglobin variants, large-scale population data on co-inheritance with specific thalassemia alleles are limited. However, the principle of gene-gene interaction in modifying disease severity is well-established in hemoglobinopathies dynamed.comuio.no.

Table 1: Molecular Characteristics of this compound

FeatureDescription
Globin Chain AffectedBeta-globin (HBB gene)
Amino Acid Position138 (H16)
Amino Acid ChangeAlanine (Ala) to Proline (Pro)
Nucleotide ChangeGCT to CCT at codon 138
Effect on StructureDisruption of alpha-helix, affects tertiary structure oncohemakey.com
Effect on StabilityUnstable, leads to precipitation oncohemakey.com

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

Table 2: Inheritance Pattern of Unstable Hemoglobinopathies (General)

Inheritance PatternFrequencyNotes
Autosomal DominantPredominant fmshk.com.hkdynamed.commhmedical.comnih.govAffected individuals are typically heterozygous mhmedical.com.
De Novo MutationSignificant proportion fmshk.com.hkdynamed.comMutation arises spontaneously, not inherited from parents researchgate.net.
Homozygous/Compound HeterozygousRare dynamed.comMore likely for common variants or in consanguineous populations .

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

Table 3: Examples of Gene Interactions in Hemoglobinopathies

Interacting GenesPotential Outcome (with Unstable Hb)Source Type
Unstable Beta-globin + Beta-thalassemiaIncreased proportion of unstable Hb, potentially more severe disease dynamed.comResearch Findings, Reviews dynamed.com
Unstable Beta-globin + Alpha-thalassemiaCan influence globin chain balance, potential modification of severity dynamed.comuio.noResearch Findings, Reviews dynamed.comuio.no
Unstable Alpha-globin + Alpha-thalassemiaIncreased proportion of unstable Hb, potentially more severe disease dynamed.comResearch Findings, Reviews dynamed.com

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

Structural Biochemistry of Hemoglobin Brockton Instability

Mechanisms of Molecular Destabilization in Hemoglobin Brockton

The instability of this compound is primarily attributed to specific molecular mechanisms triggered by the alanine (B10760859) to proline substitution at beta 138. nih.govfmshk.com.hk

Impaired Buried Hydrogen Bond Formation: Pro 138β and Val 134β

A significant factor contributing to the instability of this compound is the inability of a buried hydrogen bond to form between the substituted proline at position 138 of the beta chain (Pro 138β) and valine at position 134 of the same beta chain (Val 134β). nih.govfmshk.com.hkithanet.eu In normal hemoglobin, an alanine residue is present at position 138, allowing for specific interactions that contribute to the stability of the beta-globin subunit structure. The introduction of proline, with its rigid ring structure, at this position disrupts the formation of this crucial buried hydrogen bond with Val 134β. nih.govfmshk.com.hkithanet.eu This impaired hydrogen bond formation weakens the local structure of the beta-globin subunit.

Role of the H-helix in Beta-Globin Subunit Conformation

Consequences of Structural Alterations on Solubility and Precipitation

The structural instability induced by the Ala to Pro substitution at beta-138 in this compound has direct consequences on its solubility and its tendency to precipitate within erythrocytes. Unstable hemoglobin variants, in general, have decreased solubility in the red blood cell.

Formation of Denatured Hemoglobin Inclusions

The precipitation of denatured this compound within red blood cells leads to the formation of intracellular inclusions. These inclusions are known as Heinz bodies. fmshk.com.hkdynamed.comoncohemakey.comdynamed.comwikipedia.org Heinz bodies are globular aggregates composed of denatured hemoglobin that attach to the inner surface of the red blood cell membrane. fmshk.com.hkdynamed.comoncohemakey.comwikipedia.org The formation of Heinz bodies is a characteristic feature of erythrocytes containing unstable hemoglobin variants. fmshk.com.hkdynamed.comoncohemakey.comdynamed.comwikipedia.org This process involves the oxidation of hemoglobin to methemoglobin and subsequent formation of hemichromes, which are derivatives of ferric hemoglobin. fmshk.com.hkdynamed.comoncohemakey.com Hemichromes can form when heme dissociates from its pocket and rebinds elsewhere after globin chains have denatured. oncohemakey.com Irreversible hemichromes are an intermediate stage in Heinz body formation. oncohemakey.com

Pathophysiological Mechanisms Associated with Unstable Hemoglobin Variants

Molecular Oxidation and Hemichrome Formation

A key feature of unstable hemoglobins (B146990) is their increased susceptibility to oxidation. Normal hemoglobin contains iron in the ferrous (Fe²⁺) state, which is capable of binding oxygen. However, unstable variants have a greater propensity for spontaneous oxidation of the heme iron to the ferric (Fe³⁺) state, forming methemoglobin. dynamed.comnih.govnih.govnih.govdynamed.com

Increased Propensity for Spontaneous Oxidation to Methemoglobin

Under physiological conditions, a small amount of methemoglobin is constantly formed in red blood cells, but efficient reductive systems, such as the cytochrome b₅ reductase pathway, maintain methemoglobin levels below 1% of total hemoglobin. dynamed.comnih.govdynamed.com Unstable hemoglobin variants overwhelm these protective mechanisms, leading to an accumulation of methemoglobin. dynamed.comdynamed.com This increased auto-oxidation is a primary step in the denaturation process. dynamed.comdynamed.commdpi.com

Role of Reactive Oxygen Species and Oxidative Stress in Instability

Reactive oxygen species (ROS), such as superoxide, hydrogen peroxide, and hydroxyl radicals, play a significant role in exacerbating the instability of these hemoglobin variants. mdpi.comfmshk.com.hkwikipedia.org Oxidative stress, which can be amplified by factors like infections, accelerates the oxidation of hemoglobin and contributes to its denaturation and subsequent precipitation. nih.govfmshk.com.hkwikipedia.org The oxidized hemoglobin molecule is less stable and more prone to losing its heme group. dynamed.comdynamed.commdpi.com

Following oxidation and heme loss, the globin chains undergo conformational changes, leading to the formation of hemichromes. oncohemakey.comtaylorandfrancis.com Hemichromes are derivatives of ferric heme where the sixth coordination position is occupied by a nitrogen base from the denatured globin chain. oncohemakey.comtaylorandfrancis.com This process is considered an indispensable stage in the formation of intracellular precipitates. oncohemakey.com

Intraerythrocytic Precipitation and Heinz Body Pathogenesis

The denaturation and unfolding of unstable globin chains result in their decreased solubility and subsequent precipitation within the red blood cell cytoplasm. dynamed.comnih.govoncohemakey.comwikipedia.org These intracellular aggregates of denatured hemoglobin, primarily composed of hemichromes, are known as Heinz bodies. dynamed.comnih.govwikipedia.orgoncohemakey.comwikipedia.org Hemoglobin Brockton, specifically, is noted for its propensity to precipitate and aggregate due to the structural disruption caused by the Ala→Pro substitution at beta 138. dynamed.comdynamed.comithanet.eu

Aggregation of Unstable Globin Chains

The substituted proline in this compound disrupts a buried hydrogen bond between Pro 138 beta and Val 134 beta in the H-helix, contributing to the molecule's instability and tendency to aggregate. fmshk.com.hkithanet.eunih.gov The aggregation of these unstable globin chains, often in the form of irreversible hemichromes, forms the visible Heinz bodies within the erythrocyte. mdpi.comoncohemakey.com

Interaction of Heinz Bodies with Erythrocyte Membrane Proteins

Heinz bodies are not free-floating within the cytoplasm; they adhere to the inner surface of the red blood cell membrane. nih.govfmshk.com.hk This interaction involves binding to integral membrane proteins, particularly Band 3. mdpi.comfmshk.com.hkoncohemakey.comfrontiersin.orgscispace.com The binding of Heinz bodies to the membrane leads to significant alterations in erythrocyte properties, including decreased deformability and increased membrane permeability. dynamed.comoncohemakey.comfrontiersin.org Studies on erythrocytes containing unstable hemoglobins, including this compound, have demonstrated defects in membrane skeletal proteins like spectrin (B1175318) and ankyrin, suggesting that the interaction with Heinz bodies damages the membrane structure. nih.gov This membrane damage contributes to the premature removal of these red blood cells from circulation, primarily by the spleen. nih.govwikipedia.orgoncohemakey.comfrontiersin.org

Mechanisms of Globin Chain Proteolysis and Clearance

Unstable globin chains can also be subject to intracellular proteolysis. dynamed.comnih.gov This degradation can occur in the bone marrow during erythropoiesis. nih.govfmshk.com.hkhaematologica.org In cases of extremely unstable variants, extensive proteolysis in the bone marrow can lead to ineffective erythropoiesis and a phenotype resembling thalassemia, with little unstable hemoglobin entering the peripheral circulation. nih.govfmshk.com.hkhaematologica.org

Red blood cells containing Heinz bodies are recognized as abnormal by the reticuloendothelial system, particularly in the spleen. nih.govwikipedia.orgoncohemakey.comfrontiersin.org The spleen's macrophages can remove these damaged cells entirely or "pit" out the Heinz bodies and associated membrane fragments. wikipedia.orgfrontiersin.org This pitting process results in a loss of red cell membrane, reducing the cell's surface area to volume ratio and further decreasing its deformability, ultimately leading to shortened red blood cell lifespan and hemolytic anemia. nih.govwikipedia.orgoncohemakey.comfrontiersin.org

Key Characteristics of this compound

CharacteristicDescriptionSource
Mutationβ138(H16) Alanine (B10760859) (Ala) to Proline (Pro) substitution dynamed.comfmshk.com.hkithanet.eu
Location of MutationH-helix of the beta-globin chain, near the C-terminus fmshk.com.hknih.gov
Structural ConsequenceDisrupts a buried hydrogen bond between Pro 138 beta and Val 134 beta fmshk.com.hkithanet.eunih.gov
StabilityUnstable; propensity to precipitate and aggregate dynamed.comdynamed.comithanet.eu
Oxygen AffinityNormal fmshk.com.hkithanet.eunih.govresearchgate.net
Electrophoretic MobilitySimilar to Hemoglobin A; not readily separated by standard electrophoresis fmshk.com.hkresearchgate.net
Associated PhenotypeMild anemia (in reported cases) fmshk.com.hknih.govresearchgate.net

Bone Marrow Proteolysis and Potential Thalassaemic Phenotype Development

The excessive production or reduced degradation of unstable globin chains can have significant consequences within the erythroid precursors in the bone marrow. In conditions like beta-thalassemia, an imbalance in globin chain synthesis leads to an accumulation of excess alpha-globin chains, which are unstable and precipitate. nih.govdnai.org Similarly, unstable beta-globin variants, including this compound, can lead to an accumulation of unstable beta-globin chains or unstable hemoglobin tetramers.

If the proteolysis of these unstable globin chains, including those of extremely unstable variants, occurs significantly within the bone marrow, it can contribute to ineffective erythropoiesis and produce a thalassaemic phenotype. nih.govwikipedia.org This occurs because the precipitation of unstable globin chains or hemoglobin can damage the developing red blood cells, leading to their premature destruction within the bone marrow (intramedullary hemolysis). This ineffective production of red blood cells is a hallmark of thalassemia syndromes.

While this compound is typically associated with mild hemolytic anemia researchgate.netnih.govneobioscience.comdynamed.comresearchgate.net, the principle of bone marrow proteolysis contributing to a thalassaemic phenotype is relevant. The degree of clinical severity in unstable hemoglobinopathies can vary widely depending on the extent of instability and the resulting rate of precipitation and degradation. nih.govwikipedia.org In cases where the unstable variant is highly unstable, or when it is inherited in conjunction with a thalassemia trait, the clinical presentation can be more severe and resemble thalassemia intermedia or major. wikipedia.org

Co-inheritance of an unstable beta-globin variant, such as this compound, with a beta-thalassemia mutation can lead to a higher proportion of the unstable hemoglobin variant being present, potentially exacerbating the clinical phenotype and leading to more severe disease than either condition alone. wikipedia.org This is because the reduced production of normal beta-globin in beta-thalassemia can further disrupt the balance of globin chain synthesis, leading to increased accumulation and precipitation of the unstable beta-Brockton chains. The resulting increased burden of unstable protein in the bone marrow can enhance intramedullary hemolysis and contribute to a more pronounced thalassaemic-like picture.

Data Table: In Vitro Stability and Chain Ratio of this compound

TestConditionResult for this compoundNormal Control ResultReference
Heat Stability Test10 minutes at 56°C25% precipitation5% precipitation fmshk.com.hk
Reversed Phase HPLCBeta-Brockton : Beta-A ratio22.4% : 77.6%Not specified (Implied higher Beta-A) fmshk.com.hk

Advanced Research Methodologies for Hemoglobin Variant Characterization

Genetic Analysis Techniques

Genetic analysis plays a fundamental role in identifying the specific DNA sequence alterations responsible for hemoglobin variants.

Globin gene sequencing is a precise method for characterizing the mutations that cause hemoglobin variants. Direct sequencing of amplified globin genes, such as the beta-globin gene (HBB), has been successfully employed to identify the specific point mutation in Hemoglobin Brockton. fmshk.com.hktandfonline.comnih.gov This involves amplifying a segment of the globin gene using polymerase chain reaction (PCR) and then determining the nucleotide sequence. In the case of this compound, this approach confirmed the GCT to CCT transversion at codon 138. fmshk.com.hktandfonline.com

Next-generation sequencing (NGS) represents a more comprehensive approach, allowing for the simultaneous sequencing of multiple genes or even the entire exome. researchgate.net While not specifically detailed for this compound in the provided search results, NGS is a powerful tool for identifying the molecular basis of congenital hemolytic anemias, including rare hemoglobin variants, by efficiently screening for mutations across relevant globin genes and regulatory regions. researchgate.net

Multiplex Ligation-Dependent Probe Amplification (MLPA) is a molecular technique primarily used for detecting gene deletions or duplications, which result in altered gene dosage. While MLPA is valuable in the characterization of certain hemoglobinopathies, particularly thalassemias caused by large gene rearrangements, it is not the primary method for identifying point mutations like the one responsible for this compound. The genetic basis of this compound is a single nucleotide substitution rather than a deletion or duplication. Therefore, based on the available information, MLPA is not typically used for the direct detection or characterization of this compound itself, although it could be relevant in cases of co-inherited alpha-thalassemia or other conditions involving gene dosage changes.

Globin Gene Sequencing: Direct Sequencing and Next-Generation Sequencing Approaches

Protein Separation and Identification Techniques

Analysis of the hemoglobin protein itself provides crucial information regarding the presence and characteristics of variants.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying different hemoglobin species based on their charge and hydrophobicity. nih.govgoogle.comsprintdiagnostics.injmchemsci.comlongdom.org The behavior of this compound on HPLC can vary depending on the specific chromatographic system employed. Standard cation exchange HPLC systems, commonly used for routine hemoglobinopathy screening and HbA1c measurement, may not always resolve this compound as a distinct abnormal peak, sometimes eluting with or near HbA. fmshk.com.hkresearchgate.netnih.gov However, some reports indicate a variant Hb peak eluting slightly faster than HbA on HPLC in individuals with this compound. researchgate.net

More specialized reversed-phase HPLC, such as using a Vydac C4 column, has demonstrated the ability to separate the abnormal beta-globin chain (βX) of this compound from the normal beta-globin chain (βA). fmshk.com.hktandfonline.com This allows for the detection and relative quantitation of the variant globin chain. For instance, one study reported a βX:βA recovery ratio of 22.4:77.6 using reversed-phase HPLC. tandfonline.com

Electrophoretic methods separate hemoglobin variants based on differences in their electrical charge. Standard techniques like starch gel electrophoresis may not effectively resolve this compound from normal Hemoglobin A, as they can have similar electrophoretic mobility. fmshk.com.hkresearchgate.netpsu.edunih.gov One study using globin chain electrophoresis in polyacrylamide gel with urea, acid, and Triton X also showed a pattern identical to Hb A. fmshk.com.hk

However, isoelectric focusing in immobilized pH gradients (IPGF) offers higher resolution. nih.govscience.gov Using an ultranarrow pH range (e.g., pH 7.15-7.35), IPGF has been shown to resolve this compound from both Hb A and other variants like Hb Köln. nih.govscience.gov This indicates that despite similar charge characteristics under standard electrophoresis conditions, subtle differences in isoelectric point can be exploited by high-resolution IPGF for separation and identification.

Mass Spectrometry (MS) is a powerful analytical technique used for the precise determination of protein mass and the identification of amino acid sequences and modifications. It serves as a specialized confirmatory test for characterizing hemoglobin variants. nih.govacs.orgnih.gov

Electrospray ionization mass spectrometry (ESI/MS) can be used to analyze intact globin chains, allowing for the detection of abnormal subunits based on their mass. researchgate.net Analysis of tryptic peptides derived from isolated globin chains by MS can pinpoint the specific amino acid substitution. researchgate.netacs.orgnih.gov By comparing the mass-to-charge ratios of peptide fragments from a variant hemoglobin to those of normal hemoglobin, researchers can identify peptides with altered masses, indicating a substitution or modification within that fragment. Further fragmentation (tandem MS) can then be used to sequence the modified peptide and confirm the exact amino acid change. acs.orgosti.gov

While the general application of MS for identifying amino acid substitutions and potentially post-translational modifications in hemoglobin variants is well-established, specific detailed mass spectrometric data or fragmentation patterns specifically for this compound were not extensively detailed in the provided search results. However, MS remains a critical tool for definitive structural confirmation of the variant. nih.govacs.orgnih.gov

Mass Spectrometry (MS) for Amino Acid Substitution and Post-Translational Modification Analysis

Nano-LC-MALDI MS/MS for Sequence Coverage and Mutation Identification

Nano-liquid chromatography coupled with matrix-assisted laser desorption/ionization tandem mass spectrometry (Nano-LC-MALDI MS/MS) is a powerful technique for the comprehensive analysis of hemoglobin variants. This method allows for the separation of peptides derived from globin chains, followed by their identification and sequencing through mass spectrometry. By achieving high sequence coverage of the alpha and beta globin chains, Nano-LC-MALDI MS/MS facilitates the accurate identification of single amino acid substitutions that define variants like this compound. nih.govnih.govresearchgate.netbiotechsupportgroup.com The high sequence homology between normal and variant hemoglobin chains necessitates methods that provide nearly complete sequence coverage for confident variant analysis. nih.govnih.govbiotechsupportgroup.com This approach is particularly valuable for identifying variants that may be "silent" or difficult to resolve by conventional electrophoretic or chromatographic methods. nih.govnih.gov

Optimization of Sample Processing for Hb Variant Analysis (e.g., TFE treatment)

Optimizing sample processing protocols is critical to enhance the effectiveness of downstream analytical techniques like mass spectrometry for hemoglobin variant analysis. Various methods have been explored to improve sequence coverage and facilitate mutation identification. One such approach involves the use of 2,2,2-trifluoroethanol (B45653) (TFE) treatment prior to enzymatic digestion. nih.govnih.govresearchgate.net This method, often combined with heat denaturation, has been shown to yield high sequence coverage, including 100% coverage in beta-chains and 95% in alpha-chains in some studies, which significantly aids in the identification of hemoglobin mutations. nih.govnih.govresearchgate.net The TFE-modified digestion method, followed by Nano-LC-MALDI MS/MS, provides a sensitive, robust, and reproducible approach for identifying single substitution mutations in hemoglobin variants. nih.govnih.govbiotechsupportgroup.com

Here is a table summarizing the impact of different sample processing methods on sequence coverage:

Sample Processing MethodAlpha-Chain Sequence Coverage (%) (Average)Beta-Chain Sequence Coverage (%) (Average)Reference
Conventional Digestion + 10% Acetonitrile77.890.0 nih.gov
TFE Treatment + Heat Denaturation95100 nih.govnih.gov

Note: Data compiled from research findings on optimizing sample processing for hemoglobin variant analysis.

Structural Analysis Techniques

Understanding the structural consequences of mutations like the Ala→Pro substitution in this compound is essential for elucidating the mechanisms of instability and altered function. Several techniques provide insights into the three-dimensional structure of hemoglobin variants.

X-ray Crystallography for Atomic Resolution Structure Determination

X-ray crystallography is a cornerstone technique for determining the atomic resolution three-dimensional structure of proteins, including hemoglobin variants. springernature.comnih.govfrontiersin.orgmdpi.com This method involves crystallizing the protein and then diffracting X-rays through the crystal to obtain a diffraction pattern. This pattern is then used to computationally reconstruct the electron density map of the molecule, revealing the positions of individual atoms. nih.gov X-ray analysis of hemoglobin crystals has been pivotal in understanding the relationship between structure and function, particularly concerning allosteric mechanisms. springernature.com Studies utilizing X-ray crystallography have shown that the mutation in this compound leads to a local disruption of the H helix in the beta-globin chain, contributing to its instability. nih.gov While providing high-resolution structural details, X-ray crystallography requires the ability to obtain well-ordered protein crystals, which can be a limitation for some protein variants. frontiersin.orgmdpi.com

Cryo-Electron Microscopy (Cryo-EM) for Conformational Studies

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the structures of biological macromolecules, offering an alternative or complementary approach to X-ray crystallography, especially for proteins that are difficult to crystallize or for studying conformational changes. exlibrisgroup.com In Cryo-EM, protein samples are rapidly frozen in a thin layer of amorphous ice, and images are captured using an electron microscope. Computational methods are then used to reconstruct the 3D structure from a large number of 2D images of individual particles in different orientations. exlibrisgroup.comresearchgate.net Cryo-EM is increasingly capable of achieving near-atomic resolution, even for proteins the size of hemoglobin (64 kDa). exlibrisgroup.comresearchgate.net This technique is valuable for studying the conformational dynamics of hemoglobin and how mutations might affect the transitions between its different functional states (e.g., tense and relaxed states), although specific Cryo-EM studies focused solely on this compound were not prominently found in the search results. medicinescience.orgresearchgate.net

Computational and Molecular Modeling Approaches

Computational and molecular modeling approaches play a significant role in complementing experimental techniques for understanding the structural and functional consequences of hemoglobin variants. These methods use computer simulations to model protein structures, predict the effects of mutations, and simulate molecular dynamics. medicinescience.orgnih.govinternationalpubls.com

Molecular Dynamics Simulations of Globin Stability

Molecular dynamics (MD) simulations are powerful computational tools that simulate the physical movements of atoms and molecules over time. Applied to hemoglobin variants, MD simulations can provide dynamic insights into the stability and flexibility of the globin chains and the entire tetramer. These simulations can help understand how a mutation, such as the Ala→Pro substitution in this compound, affects the protein's dynamics, unfolding pathways, and propensity to aggregate. Given that this compound is known to be an unstable variant wikipedia.orgaimspress.com, MD simulations could theoretically be used to investigate the molecular basis of this instability, although specific studies on this compound using this method were not found in the search results. Computational approaches for variant impact prediction can incorporate energy and biochemical features related to stability lempreintedubois.fr.

Bioinformatic Analysis of Globin Variant Databases (e.g., HbVar)

Bioinformatic analysis of specialized databases is essential for the systematic study of hemoglobin variants. Databases such as HbVar serve as centralized repositories for information on human hemoglobin variants and thalassemia mutations nih.govregulations.gov. These databases compile genetic, biochemical, hematological, and clinical data associated with different variants, allowing researchers and clinicians to access and analyze existing knowledge nih.gov. This compound is listed in the HbVar database nih.govregulations.gov. These platforms facilitate queries based on various criteria, aiding in the identification of previously reported variants with similar characteristics or mutations in the same gene nih.gov. Bioinformatic tools can also be used to predict the potential pathogenicity of newly identified variants based on established data within these databases.

In Vitro Functional and Stability Assays

In vitro assays are experimental procedures conducted in a controlled laboratory environment to assess the functional properties and stability of hemoglobin variants. These tests provide direct evidence of how a mutation affects the protein's behavior outside the cellular context.

Heat and Isopropanol (B130326) Precipitation Tests

Heat and isopropanol precipitation tests are standard in vitro methods used to evaluate the stability of hemoglobin variants. These tests measure the susceptibility of hemoglobin to denaturation and precipitation under conditions of elevated temperature or in the presence of a destabilizing agent like isopropanol nih.govwikipedia.orgaimspress.com. Unstable hemoglobin variants tend to denature and precipitate more readily than normal hemoglobin A. This compound has been reported to be unstable in both isopropanol and heat-denaturation tests nih.govwikipedia.orgwikipedia.orgaimspress.com. These findings indicate that the β138 Ala→Pro substitution compromises the structural integrity of the hemoglobin molecule, leading to its increased lability.

Table 1: In Vitro Stability Test Results for this compound

Assay TypeResult for this compoundSignificance
Heat Precipitation TestUnstableIndicates reduced thermal stability
Isopropanol TestUnstableIndicates increased susceptibility to chemical denaturation

Spectrophotometric Assays for Oxidation and Precipitation Kinetics

Spectrophotometric assays utilize the principles of light absorption to measure the concentration and properties of hemoglobin in solution. These assays can be employed to study the kinetics of hemoglobin oxidation and precipitation. Hemoglobin oxidation involves the conversion of the heme iron from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, forming methemoglobin, which cannot bind oxygen. Precipitation kinetics refer to the rate at which denatured or unstable hemoglobin molecules aggregate and form insoluble precipitates. While spectrophotometry is a versatile technique for studying various aspects of hemoglobin, including oxygen binding and the spectral changes associated with oxidation wikipedia.org, specific detailed findings on the oxidation and precipitation kinetics of this compound using spectrophotometric assays were not prominently featured in the search results, beyond the general understanding of its instability wikipedia.orgaimspress.com and normal oxygen-binding properties nih.govwikipedia.orgaimspress.com. However, these assays are fundamentally applicable to assessing the rate and extent of denaturation and oxidation in unstable variants.

Evolutionary Perspectives of Hemoglobin Variants and Globin Gene Diversity

Evolutionary History of Hemoglobin and Globin Proteins

The evolutionary trajectory of hemoglobin and other globin proteins provides a compelling example of how gene duplication and subsequent divergence can lead to functional innovation and increased biological complexity.

Ancestral Globin Gene Duplication and Neofunctionalization

The globin superfamily is thought to have originated from a common ancient ancestor approximately 4,000 million years ago. The evolutionary history of the globin family has been significantly shaped by multiple gene duplication and neofunctionalization events. Gene duplication, a fundamental process in molecular evolution, results in extra copies of a gene within the genome. These duplicated genes can then undergo different evolutionary fates, including neofunctionalization, where one copy acquires a novel function while the original gene retains its initial role.

A classic example of neofunctionalization within this family is the evolution of hemoglobin itself. The duplication of an ancestral globin gene gave rise to new globin genes with distinct functions, such as myoglobin, which is primarily involved in oxygen storage and diffusion in muscle tissues, and hemoglobin, which evolved for efficient oxygen transport in the circulatory system. This diversification allowed organisms to adapt to different physiological and environmental demands.

Evolution from Monomer to Heterotetramer: Identification of Evolutionary "Missing Links"

Modern vertebrate hemoglobin is a heterotetramer, typically composed of two alpha (α) and two beta (β) globin subunits (α2β2). This multimeric structure is crucial for its function, enabling cooperative oxygen binding and allosteric regulation. Research utilizing ancestral protein reconstruction and biophysical assays has shed light on the evolutionary steps leading from an ancient monomeric globin to the complex tetrameric hemoglobin.

Studies suggest that modern hemoglobin evolved from an ancient monomeric protein. A key "missing link" in this evolutionary pathway was a noncooperative homodimer with high oxygen affinity that existed before the gene duplication event that separated the alpha and beta globin lineages. The evolution of this dimeric state from a monomer was a crucial step, although this homodimer lacked the cooperative oxygen binding and reduced affinity characteristic of modern hemoglobin, indicating that the initial dimerization was not driven by selection for these specific functions. The emergence of the tetrameric structure and its associated functional properties involved subsequent evolutionary changes, including the development of specific interfaces between subunits.

Divergence of Alpha and Beta Globin Chains and Subunit Assembly

The divergence of the alpha and beta globin genes from a common ancestor was a pivotal event in hemoglobin evolution. This duplication is estimated to have occurred approximately 450-500 million years ago in the stem lineage of gnathostomes, prior to the split between cartilaginous fish and bony vertebrates. The resulting alpha and beta globin chains then evolved independently, leading to specialized functions and interactions.

The alpha and beta globin genes are typically found in separate clusters in birds and mammals, indicating their physical separation occurred before the divergence of these lineages, approximately 270 million years ago. The assembly of the α and β subunits into a functional tetramer involves specific interactions. Individual globin subunits are relatively unstable as monomers. They form stable α1β1 dimers through high-affinity interactions, and these dimers then assemble into the α2β2 tetramer via lower-affinity α1β2 interactions. Mutations that impair the strong α1β1 interaction can lead to the accumulation of unstable monomeric subunits within erythrocytes.

Comparative Genomics and Proteomics of Hemoglobin Variants

Comparative analysis of globin genes and proteins across different species provides insights into the selective pressures that have shaped their evolution and the emergence of functional diversity and variants, including those with altered stability.

Conserved and Variable Residues in Globin Chains

Comparative genomics and proteomics studies of hemoglobin variants highlight the presence of both highly conserved and more variable amino acid residues within globin chains. Conserved residues are often critical for maintaining the core structure and essential functions of the protein, such as heme binding and subunit interactions. For example, specific hydrophobic residues at the contacts between helices and the histidine residue at position F8, which coordinates with the heme iron, are highly conserved. Substitutions at these conserved positions are more likely to have significant functional consequences, including instability or altered oxygen binding.

Conversely, variable residues may be located on the protein surface or in regions less critical for core function, allowing for greater evolutionary flexibility. Variations at these sites can contribute to species-specific adaptations or give rise to different hemoglobin variants within a population. Analyzing the patterns of conserved and variable sites across different globin lineages and species helps to identify regions under strong evolutionary constraint and those that have been more permissive to change.

Emergence of Instability-Conferring Mutations Across Species

Mutations in globin genes can lead to the production of structurally abnormal hemoglobin variants. These variants can exhibit altered biochemical properties, including reduced stability. Unstable hemoglobin variants are more susceptible to denaturation and can precipitate within red blood cells, forming aggregates known as Heinz bodies. This instability can lead to various clinical manifestations, such as hemolytic anemia.

Instability-conferring mutations can arise through various mechanisms, including amino acid substitutions within the heme pocket, disruption of secondary structure, substitutions in the hydrophobic interior, deletions, or subunit elongation. The emergence of such mutations is observed across different species, reflecting the potential for errors during DNA replication and repair, as well as varying selective pressures.

Hemoglobin Brockton (Hb Brockton), also known as β 138(H16) Ala>Pro, is an example of an unstable hemoglobin variant. This variant results from a point mutation in the beta-globin gene where an alanine (B10760859) residue at position 138 is replaced by proline. This specific substitution disrupts intermolecular hydrogen bonding between β138 Ala and β134 Val in the H helix, leading to an unstable hemoglobin molecule with a tendency to precipitate and aggregate. Despite its instability, Hb Brockton has been reported to show normal oxygen binding affinity and electrophoretic mobility. The identification and characterization of specific unstable variants like Hb Brockton, through biochemical and structural studies, contribute to the understanding of how specific amino acid changes impact hemoglobin stability and function within the broader context of globin evolution and variation. Studies of such variants, including detailed X-ray crystallographic analyses, can pinpoint structural features essential for normal hemoglobin function and reveal the structural basis for the effects of specific mutations.

Population Genetics of Hemoglobin Variants

The study of population genetics of hemoglobin variants involves examining their distribution, frequencies, and the factors that influence their prevalence within different populations. While some hemoglobin variants are relatively common in specific geographic areas due to selective advantages, others, like this compound, appear to be rare occurrences.

This compound is an unstable hemoglobin variant resulting from a point mutation in the HBB gene, specifically a substitution of proline for alanine at position 138 (H16) of the beta-globin chain (β138 Ala→Pro). ithanet.eunih.govnih.govscholaris.caaimspress.com This mutation is a GCT to CCT transversion at codon 138. nih.govscholaris.ca

Reports in the literature indicate that this compound has been observed in individuals from diverse ethnic backgrounds, including Caucasian, Chinese, Spanish, and Turkish populations. nih.govscholaris.ca For instance, it has been reported in a Turkish girl, a Chinese boy, and a Spanish girl. scholaris.ca

Despite these observations across different populations, detailed and comprehensive data on the global geographic distribution and specific allelic frequencies of this compound are limited. The available information suggests that this compound is a rare variant, and a significant proportion of reported cases are believed to have arisen from de novo mutations rather than being inherited as a common allele within a large population group. nih.govscholaris.caaimspress.com This rarity distinguishes it from more prevalent hemoglobin variants such as Hemoglobin S, which has high allelic frequencies in certain malaria-endemic regions.

Natural selection plays a significant role in shaping the distribution and frequency of certain globin variants, particularly those that confer a selective advantage in specific environments. A classic example is the heterozygote advantage provided by Hemoglobin S in regions where malaria is endemic, where carrying one copy of the sickle cell allele offers protection against severe malaria. Similar selective advantages have been associated with other common variants like Hemoglobin C and Hemoglobin E in malaria-prone areas.

Future Directions in Hemoglobin Brockton Research and Unstable Hemoglobinopathies

Development of Novel High-Throughput Screening Methodologies for Unstable Variants

Identifying and characterizing unstable hemoglobin variants, including rare ones like Hemoglobin Brockton, can be challenging with conventional methods. Many unstable variants are not detected by routine biochemical assays nih.gov. The development of novel high-throughput screening (HTS) methodologies is a critical future direction to improve the identification and diagnosis of these variants.

Current approaches often involve a combination of hematological analysis, hemoglobin separation techniques like HPLC, and classical DNA methods frontiersin.org. However, these may miss rare or hyperunstable variants nih.govresearchgate.net. Next-generation sequencing (NGS) has emerged as a powerful tool for the detection of disease-causing variants in globin genes and is increasingly being used in clinical genetics laboratories frontiersin.org. NGS can resolve complex cases that might remain undiagnosed by traditional methods and has added value in large-scale HTS for carrier screening frontiersin.org.

Future HTS methodologies could integrate advanced genomic techniques with functional assays that directly measure protein stability or the propensity for precipitation. Miniaturized assays, automated liquid handling, and advanced detection systems could enable the rapid screening of large populations or diverse libraries of engineered hemoglobin variants. The goal is to create sensitive and specific screening platforms that can efficiently identify novel unstable variants and assess their degree of instability.

Advanced Structural-Functional Correlation Studies Using Cryo-EM and AI-Driven Protein Design

Understanding the precise structural consequences of mutations like the Ala→Pro substitution in this compound is fundamental to understanding their instability and the resulting cellular dysfunction. While X-ray crystallography provided initial insights into the disruption caused by the this compound mutation nih.gov, advanced techniques like Cryo-Electron Microscopy (Cryo-EM) offer new opportunities for detailed structural analysis.

Cryo-EM is particularly useful for studying biological macromolecule complexes that may be too large, unstable, or variable for traditional crystallography helsinki.fi. It allows for the visualization of proteins in a more native-like state and can capture different conformational states. Applying Cryo-EM to unstable hemoglobin variants, potentially in complex with other cellular components, could provide unprecedented detail on how these variants misfold, aggregate, and interact with the red blood cell membrane.

Future research can utilize AI to:

Predict the impact of specific mutations on this compound's structure and stability with high accuracy.

Design modified globin sequences that compensate for the destabilizing effects of mutations, potentially leading to the development of therapeutic proteins or gene therapy strategies.

Explore the sequence space around unstable variants to identify residues or regions that are critical for stability and could be targeted for therapeutic intervention.

Research into Modifiers of this compound Instability and Precipitation

The clinical severity of unstable hemoglobinopathies can be heterogeneous, even among individuals with the same primary mutation tandfonline.com. This suggests the influence of modifier factors that can exacerbate or ameliorate hemoglobin instability and precipitation. Research into these modifiers is a crucial area for future investigation.

Modifiers can be both genetic and environmental. Genetic modifiers might include co-inherited globin gene mutations (e.g., alpha- or beta-thalassemia traits) that affect globin chain ratios or mutations in genes encoding proteins involved in red blood cell homeostasis, antioxidant defense, or protein quality control tandfonline.com. For instance, the presence of alpha-thalassemia can increase the concentration of an unstable beta-globin variant, potentially worsening hemolysis .

Environmental factors, such as oxidative stress, infections, and exposure to certain drugs or toxins, can also exacerbate the instability and precipitation of unstable hemoglobins (B146990) tandfonline.commdpi.com. Oxidative stress, in particular, plays a significant role in the pathophysiology of thalassemia and sickle cell disease, contributing to hemoglobin denaturation and the formation of Heinz bodies researchgate.netnih.govmdpi.comresearchgate.net.

Future research should aim to:

Identify and characterize genetic modifiers through large-scale genomic studies of individuals with unstable hemoglobinopathies.

Investigate the molecular mechanisms by which identified genetic and environmental factors influence the stability and precipitation of variants like this compound.

Explore the potential of therapeutic interventions that target these modifier pathways to reduce oxidative stress, enhance cellular defense mechanisms, or prevent hemoglobin aggregation.

Understanding the interplay between the primary mutation and modifier factors is essential for predicting disease severity and developing personalized treatment strategies.

Exploration of Gene Editing Technologies for Correcting Globin Gene Mutations in Research Models

Gene editing technologies, such as CRISPR-Cas9, hold significant promise for correcting the underlying genetic defects that cause hemoglobinopathies. While still largely in the research phase for unstable hemoglobinopathies, these technologies represent a major future direction.

The goal of gene editing in this context is to correct the specific mutation in the globin gene (e.g., the HBB gene in the case of this compound) in hematopoietic stem cells. This would theoretically allow for the production of normal, stable hemoglobin.

Research in this area involves:

Developing efficient and precise gene editing strategies to target the specific mutations causing unstable hemoglobin variants.

Delivering gene editing components to hematopoietic stem cells effectively and safely.

Evaluating the efficacy and safety of gene editing in preclinical models of unstable hemoglobinopathies.

While challenges remain, including ensuring editing specificity, minimizing off-target effects, and achieving sufficient levels of gene correction, ongoing research in this field is rapidly advancing. The exploration of gene editing for unstable hemoglobinopathies, including those caused by mutations like this compound, represents a potential pathway towards curative therapies.

Systems Biology Approaches to Understand Cellular Responses to Unstable Hemoglobin Stress

Unstable hemoglobin variants cause cellular stress within red blood cells and their precursors, leading to premature destruction and ineffective erythropoiesis. A systems biology approach is needed to comprehensively understand the complex cellular responses to this stress.

Systems biology integrates data from various levels, including genomics, transcriptomics, proteomics, and metabolomics, to build a holistic picture of cellular processes. Applying this approach to unstable hemoglobinopathies can help to:

Identify the complete network of genes and proteins that are dysregulated in red blood cells containing unstable hemoglobin variants.

Understand how the accumulation of unstable hemoglobin and the resulting oxidative stress impact cellular pathways, including protein folding, degradation, and membrane integrity.

Identify potential therapeutic targets by pinpointing critical nodes or pathways in the cellular stress response that could be modulated to improve red blood cell survival and function.

Q & A

Q. What experimental techniques are most effective for characterizing the structural and functional anomalies of hemoglobin Brockton?

Methodological Answer:

  • Technique Selection: Use high-performance liquid chromatography (HPLC) for initial screening of hemoglobin variants, followed by mass spectrometry to confirm molecular weight discrepancies. For structural analysis, employ X-ray crystallography or cryo-electron microscopy to resolve tertiary structure anomalies .
  • Validation: Cross-validate findings with functional assays, such as oxygen dissociation curves, to correlate structural changes with impaired oxygen binding capacity. Ensure reproducibility by adhering to standardized protocols for sample preparation and instrumentation calibration .
  • Data Reporting: Include raw chromatograms, spectral data, and crystallographic resolution parameters in supplementary materials to enable independent verification .

Basic Research Question

Q. How can researchers establish reliable control groups when studying the clinical manifestations of this compound in diverse populations?

Methodological Answer:

  • Participant Stratification: Use demographic data (e.g., age, sex, ethnicity) to match controls with affected cohorts, minimizing confounding variables. Reference population databases (e.g., American Community Survey) to ensure representativeness .
  • Ethical Compliance: Follow IRB guidelines for informed consent, particularly when recruiting from vulnerable populations. Document exclusion criteria (e.g., comorbidities, concurrent hemoglobinopathies) to enhance study validity .

Advanced Research Question

Q. What methodologies resolve discrepancies between in vitro oxygen affinity measurements and in vivo clinical observations in this compound studies?

Methodological Answer:

  • Contradiction Analysis:
    • In Vitro Limitations: Address artifacts from purified hemoglobin vs. erythrocyte-environment interactions. Use whole-blood assays to simulate physiological conditions (e.g., pH, temperature, 2,3-DPG levels) .
    • Clinical Correlation: Integrate longitudinal clinical data (e.g., pulse oximetry, exercise tolerance tests) with laboratory findings. Apply multivariate regression to identify confounding factors (e.g., compensatory erythropoiesis) .
  • Framework Application: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and prioritize unresolved mechanistic questions .

Advanced Research Question

Q. How can researchers design longitudinal studies to assess the progression of hemoglobinopathy caused by this compound?

Methodological Answer:

  • Study Design:
    • Cohort Tracking: Use a prospective observational design with biannual assessments of hematologic parameters (e.g., hemoglobin concentration, reticulocyte count) and clinical symptoms (e.g., fatigue, splenomegaly) .
    • Statistical Power: Collaborate with biostatisticians to calculate sample size requirements and address attrition biases. Employ mixed-effects models to analyze time-dependent variables .
  • Ethical Considerations: Predefine stopping criteria for participants developing severe complications (e.g., hemolytic crises) to adhere to ethical guidelines .

Advanced Research Question

Q. What strategies optimize multi-omics integration (genomic, proteomic, metabolomic) to elucidate the pathophysiology of this compound?

Methodological Answer:

  • Data Harmonization:
    • Use genome-wide association studies (GWAS) to identify modifier genes influencing phenotypic variability. Pair with proteomic profiling (e.g., tandem mass spectrometry) to quantify aberrant protein interactions .
    • Apply pathway enrichment analysis (e.g., KEGG, Reactome) to link omics datasets to biological processes (e.g., oxidative stress response, erythrocyte membrane stability) .
  • Reproducibility: Deposit raw omics data in public repositories (e.g., NCBI GEO, PRIDE) with detailed metadata to facilitate replication .

Basic Research Question

Q. What ethical and logistical challenges arise when recruiting participants for this compound studies in low-resource settings?

Methodological Answer:

  • Logistical Planning: Partner with local healthcare providers to leverage existing infrastructure for sample collection and storage. Use portable diagnostic tools (e.g., point-of-care HPLC) to minimize costs .
  • Ethical Frameworks: Align recruitment strategies with the Belmont Report principles (respect for persons, beneficence, justice). Ensure equitable access to post-study interventions for participants .

Advanced Research Question

Q. How can conflicting data on this compound’s stability under oxidative stress be reconciled across independent studies?

Methodological Answer:

  • Method Comparison: Audit experimental conditions (e.g., oxidant concentration, incubation time) across studies. Conduct a meta-analysis using standardized effect sizes to quantify heterogeneity .
  • Mechanistic Replication: Perform controlled in vitro experiments with defined oxidative agents (e.g., H2O2) and compare results with in vivo biomarkers (e.g., serum haptoglobin, bilirubin) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.